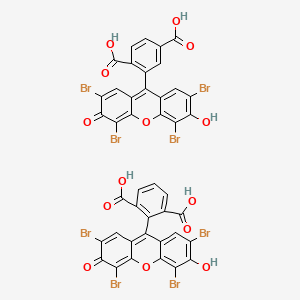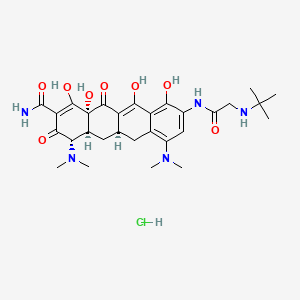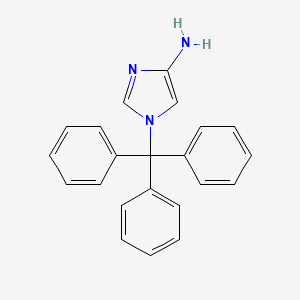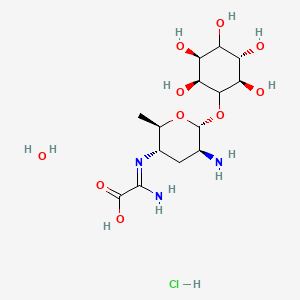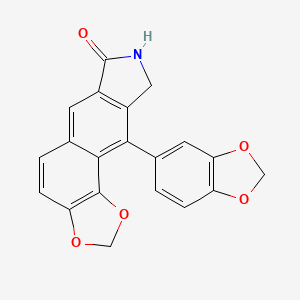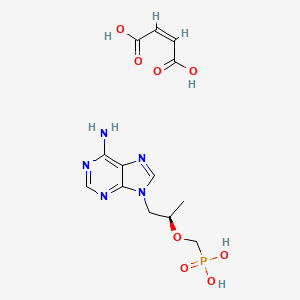
Tenofovir (maleate)
Übersicht
Beschreibung
Tenofovir(GS 1278, PMPA) is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors (NRTIs), which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.IC50 Value:0.5-2.2 uM (HIV-1); 1.6-4.9 uM (HIV-2) [1]Target: NRTIsin vitro: Tenofovir hydrate reduces the viral cytopathic effect of HIV-1(IIIB), HIV-2(ROD) and HIV(EHO) with EC50 of 1.15 μg/mL, 1.12 μg/mL and 1.05 μg/mL in MT-4 cells. Tenofovir hydrate also reduces the viral cytopathic effect of SIV(mac251) , SIV(B670) ,SHIV(89.6) and SHIV(RTSHIV) [2]. Tenofovir hydrate inhibits hepatitis B virus (HBV) activity in HepG2 2.2.15, HepAD38 and HepAD79 cells [3]. Tenofovir hydrate (4 μM) completely inhibits the growth of HIVIIIB in MT-2 cells. Tenofovir hydrate inhibits synthesis of negative strand strong-stop DNA with IC50 of 9 M for wild-type RT, 6 M for M184V RT and 50 M for K65R RT [4].in vivo: Tenofovir hydrate (30 mg/kg) completely prevents SIV infection in all macaques without toxicity. Tenofovir hydrate treatment reduces plasma viral RNA levels to undetectable, with parallel decreases in the infectivity of plasma and infectious cells in peripheral blood mononuclear cells and cerebrospinal fluid (CSF) and stabilization of CD4+ T-cell numbers. Tenofovir hydrate (30 mg/kg, s.c.) completely abrogates HIV infection via intravaginal exposure in pig-tailed macaques [5].Clinical indications: HIV-1 infection; hepatitis B virusinfectionsFDA Approved Date: 12 July 2006Toxicity: The mean change of eGFR from the baseline to the six months of follow-up was +/-1.32 and +/- 5.88 mL/minute in the TDF and AZT groups. Proximal tubular dysfunction was not noted at three and six months of follow-up. However patients in the TDF group had lower serum phosphate and higher renal potassium loss than the AZT group at six months of follow-up (p = 0.08 and p = 0.09, respectively). No patients in the two groups with distal tubular dysfunctions were noted [6].
Wissenschaftliche Forschungsanwendungen
HIV and HBV Treatment
Tenofovir, including its forms like tenofovir maleate, is predominantly used for treating HIV and HBV infections. It functions as a nucleotide reverse transcriptase inhibitor, effectively suppressing viral replication and improving patient survival. Studies have shown its efficacy as an antiretroviral agent in both guidelines and routine practice, with extensive usage spanning over millions of patient-years (Ustianowski & Arends, 2015).
Microbicide Efficacy in HIV Prevention
Research indicates that the vaginal microbiome can significantly influence the efficacy of tenofovir as a microbicide-based preexposure prophylaxis for HIV. A study found that tenofovir was notably more effective in women with a Lactobacillus-dominant vaginal microbiome compared to those with a microbiome dominated by Gardnerella vaginalis, which could inactivate the drug (Klatt et al., 2017).
Transdermal Delivery Systems
Innovations in drug delivery systems have led to the development of transdermal patches containing tenofovir, aiming to enhance its efficacy and patient adherence. One study developed silicone-based transdermal patches for delivering tenofovir, demonstrating promising in vitro permeation through human epidermis and potential for controlling HIV and HBV infections (Puri et al., 2019).
Comparative Studies with Other Antivirals
Comparative studies have been conducted to assess the performance of tenofovir against other antiviral agents. For example, a study compared the risk of kidney function decline between tenofovir alafenamide and besifovir dipivoxil maleate in chronic hepatitis B, providing insights into their renal safety profiles (Jung et al., 2022).
Pharmaceutics and Drug Delivery
Research in pharmaceutics has led to the creation of novel formulations of tenofovir, like liposomal formulations, to improve its bioavailability and therapeutic efficacy. Such formulations have been extensively characterized for their in vitro efficiency and Caco-2 permeability, contributing to better drug delivery methods (Spinks et al., 2017).
Pharmacokinetics
Comparative studies have been conducted to understand the pharmacokinetics of different forms of tenofovir. For example, a study compared the pharmacokinetics of tenofovir disoproxil phosphate with tenofovir disoproxil fumarate, providing crucial insights into their bioequivalence and safety characteristics (Lee et al., 2021).
Clinical Trials and Community Engagement
There is also research examining the community engagement and ethical aspects of clinical trials involving tenofovir, especially in the context of HIV prevention. These studies explore the dynamics between trialists, communities, and the ethical challenges encountered (Folayan & Peterson, 2020).
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKUDVCYGLXAH-REVJHSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenofovir (maleate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



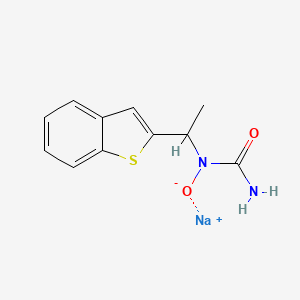

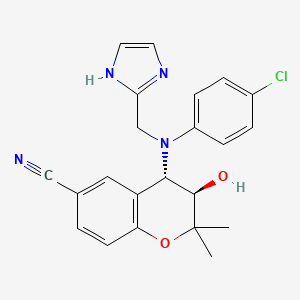

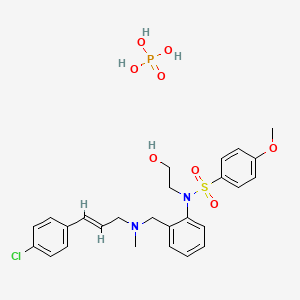
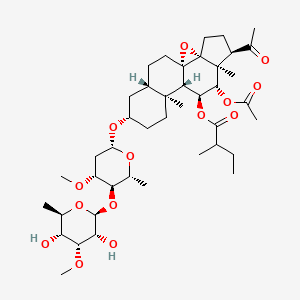
amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

